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molecular formula C7H7NO B1660228 4-Oxocyclohex-1-ene-1-carbonitrile CAS No. 73453-61-9

4-Oxocyclohex-1-ene-1-carbonitrile

Cat. No. B1660228
M. Wt: 121.14 g/mol
InChI Key: RTJYIRMFYYDFQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09328099B2

Procedure details

In a sealed tube, {[(3E)-4-methoxybuta-1,3-dien-2-yl]oxy}(trimethyl)silane (5.65 mL, 29.0 mmol) and acrylonitrile (1.91 mL, 29.0 mmol) were combined in benzene (9.67 mL), heated to reflux, and allowed to stir for 16 hours. The reaction mixture was then cooled to ambient temperature and the volatiles were removed in vacuo (23° C. water bath). The residue was stirred into a mixture of 1N aqueous HCl (29.0 mL, 29.0 mmol) and THF (9.67 mL). After being stirred at ambient temperature for 3 hours, the reaction mixture was extracted with diethyl ether. The organic layer was washed with de-ionized water (2×), brine, dried over anhydrous Na2SO4, filtered and concentrated in vacuo (23° C. water bath). The residue was purified by MPLC on silica gel (using a gradient elution of 0-50% hexanes/acetone). Desired fractions were identified, combined and concentrated in vacuo (23° C. water bath) to afford the title compound.
Quantity
5.65 mL
Type
reactant
Reaction Step One
Quantity
1.91 mL
Type
reactant
Reaction Step One
Quantity
9.67 mL
Type
solvent
Reaction Step One
Name
Quantity
29 mL
Type
reactant
Reaction Step Two
Name
Quantity
9.67 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO/[CH:3]=[CH:4]/[C:5]([O:7][Si](C)(C)C)=[CH2:6].[C:12](#[N:15])[CH:13]=[CH2:14].Cl.C1COCC1>C1C=CC=CC=1>[O:6]=[C:5]1[CH2:7][CH2:14][C:13]([C:12]#[N:15])=[CH:3][CH2:4]1

Inputs

Step One
Name
Quantity
5.65 mL
Type
reactant
Smiles
CO/C=C/C(=C)O[Si](C)(C)C
Name
Quantity
1.91 mL
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
9.67 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
29 mL
Type
reactant
Smiles
Cl
Name
Quantity
9.67 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
the volatiles were removed in vacuo (23° C. water bath)
STIRRING
Type
STIRRING
Details
After being stirred at ambient temperature for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with diethyl ether
WASH
Type
WASH
Details
The organic layer was washed with de-ionized water (2×), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo (23° C. water bath)
CUSTOM
Type
CUSTOM
Details
The residue was purified by MPLC on silica gel (
WASH
Type
WASH
Details
a gradient elution of 0-50% hexanes/acetone)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo (23° C. water bath)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
O=C1CC=C(CC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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